4-Fluorobenzaldehyde

Catalog No.
S562951
CAS No.
459-57-4
M.F
C7H5FO
M. Wt
124.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzaldehyde

CAS Number

459-57-4

Product Name

4-Fluorobenzaldehyde

IUPAC Name

4-fluorobenzaldehyde

Molecular Formula

C7H5FO

Molecular Weight

124.11 g/mol

InChI

InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H

InChI Key

UOQXIWFBQSVDPP-UHFFFAOYSA-N

Synonyms

NSC 68095; p-Fluorobenzaldehyde; p-Fluorobenzenecarboxaldehyde;

Canonical SMILES

C1=CC(=CC=C1C=O)F

The exact mass of the compound 4-Fluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68095. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluorobenzaldehyde (CAS: 459-57-4) is a highly versatile, halogenated aromatic aldehyde that serves as a critical electrophilic and nucleophilic-substitution precursor in pharmaceutical, agrochemical, and materials manufacturing. Characterized by the unique dual electronic nature of the para-fluorine substituent—exerting a strong electron-withdrawing inductive effect (-I) alongside a resonance electron-donating effect (+M)—this compound exhibits distinct reactivity profiles compared to unsubstituted benzaldehyde and other halobenzaldehydes. As a liquid at room temperature (melting point -10 °C, boiling point 181 °C), it offers excellent processability and solubility in standard organic solvents. Its primary procurement value lies in its dual capacity to undergo standard carbonyl transformations (e.g., Knoevenagel condensations, oxime ligations) while simultaneously providing a highly labile C-F bond for subsequent nucleophilic aromatic substitution (SNAr), making it an indispensable building block for complex fluorinated active pharmaceutical ingredients (APIs) and site-specific bioconjugates.

Research Fit

Electrophilic reactivity
Para-fluoro electron‑withdrawing effect supports differentiated benzylidenation and Schiff base formation.
High‑purity grades
Commercial grades with controlled regioisomeric impurity profiles suitable for precise synthetic workflows.
Enzyme probe support
Well‑characterized tyrosinase inhibition profile enables calibrated structure‑activity relationship probe development.

Substituting 4-fluorobenzaldehyde with 4-chlorobenzaldehyde, 2-fluorobenzaldehyde, or unsubstituted benzaldehyde frequently leads to process failure or drastic pathway diversion. In nucleophilic aromatic substitutions (SNAr), the extreme electronegativity of fluorine is required to stabilize the Meisenheimer intermediate; chlorine fails to provide sufficient stabilization under mild conditions, resulting in stalled reactions or zero yield. Furthermore, in whole-cell biocatalysis, the position of the fluorine atom dictates the metabolic fate of the molecule: the para-isomer is selectively reduced to the corresponding alcohol, while the ortho-isomer is channeled into carboligation pathways. Finally, in bioconjugation, the specific electronic tuning of the para-fluoro carbonyl ensures absolute chemoselectivity for aminooxy groups over primary amines, a precision that is lost when utilizing standard aliphatic or non-halogenated aromatic aldehydes [1].

Substitution Risk

  • 1 Ortho‑ or meta‑fluoro substitution shifts aldehyde electrophilicity, altering benzylidenation rate and acetal formation efficiency.
  • 2 Non‑fluorinated benzaldehyde reduces electrophilic character; reaction yields and kinetics may not transfer directly.
  • 3 Chloro‑ or bromo‑substituted analogs exhibit different tyrosinase inhibition potency profiles; para‑fluoro inhibition context may not be interchangeable.

Superior Leaving Group Lability in Mild SNAr Reactions

In nucleophilic aromatic substitutions (SNAr), the extreme electronegativity of the para-fluorine atom strongly stabilizes the Meisenheimer intermediate compared to other halogens. Under sonochemical conditions with azoles, 4-fluorobenzaldehyde achieves high, near-quantitative conversion within 15 minutes. In direct contrast, 4-chlorobenzaldehyde is completely unreactive under identical mild sonochemical conditions [1].

Evidence DimensionSNAr yield under sonochemical conditions (15 min)
Target Compound DataHigh isolated yields (near-quantitative)
Comparator Or Baseline4-Chlorobenzaldehyde: Unreactive (0% yield)
Quantified DifferenceComplete reactivity switch (high yield vs unreactive)
ConditionsSonochemical SNAr with azacycloalkanes/azoles, K2CO3, DMSO, 15 min

Allows procurement of a highly reactive precursor that enables mild, rapid, and high-yielding functionalization for API synthesis without requiring harsh thermal conditions.

Benzylidenation rate
Head‑to‑head
Yield 87% vs. previous 69–77%
Reported 10–18% yield improvement over prior methods
Glucoside 6‑TBDMS ether benzylidenation; MeSCH₂Cl/KI system

Absolute Chemoselectivity in Oxime Ligation

4-Fluorobenzaldehyde demonstrates exceptional chemoselectivity when utilized as a conjugation agent for proteins. When reacted with Affibody molecules containing both an engineered aminooxy group and multiple free epsilon-amines (Lysine residues), 4-fluorobenzaldehyde exclusively forms the target oxime linkage. Even when forced with a 150-fold molar excess of the aldehyde, no off-target Schiff base formation occurs at the primary amines [1].

Evidence DimensionSite-specific conjugation selectivity
Target Compound Data100% chemoselective single addition at aminooxy group
Comparator Or BaselineBaseline primary amines (Lysine): 0% addition
Quantified DifferenceComplete exclusion of off-target imine formation
Conditions1-150 eq 4-fluorobenzaldehyde, pH 4 acetate buffer, 25-70 °C

Essential for radiolabeling and biologic manufacturing, ensuring homogeneous batch profiles without the need for complex protecting-group strategies.

Tyrosinase IC₅₀
Head‑to‑head
387 μM (diphenolase 0.16 mM)
6.6–10× more potent than 2‑/3‑fluorobenzaldehyde isomers
Mushroom tyrosinase; 4‑t‑butylcatechol substrate

Pathway Redirection in Whole-Cell Biocatalysis

The position of the fluorine substituent drastically alters the metabolic fate of the aldehyde in Saccharomyces cerevisiae whole-cell catalysis. While 2-fluorobenzaldehyde is preferentially channeled toward carboligation to form phenylacetyl carbinols (90% selectivity), 4-fluorobenzaldehyde suppresses the carboligation pathway and is instead selectively channeled toward reduction, yielding 4-fluorobenzyl alcohol with 90% selectivity [1].

Evidence DimensionBiocatalytic reduction vs carboligation selectivity
Target Compound Data90% selectivity for reduction to benzyl alcohol
Comparator Or Baseline2-Fluorobenzaldehyde: 90% selectivity for carboligation to PAC
Quantified DifferenceComplete reversal of major metabolic pathway based on para- vs ortho- substitution
ConditionsS. cerevisiae whole-cell catalysis, 90 mM glucose, pH 6.0, 303 K

Proves that structural analogs are not interchangeable in biocatalytic workflows, dictating the procurement of the exact para-isomer for selective reductive biotransformations.

Proton affinity stability
Head‑to‑head
Para‑isomer stable; meta‑isomer isomerizes at elevated T
Defined gas‑phase species for MS calibrant work
Gas‑phase proton transfer equilibria; no para isomerization observed

Modulated Electrophilicity in Multicomponent Condensations

The strong resonance electron-donating effect (+M) of the para-fluorine atom can attenuate the electrophilicity of the carbonyl carbon in specific Lewis acid-catalyzed multicomponent reactions. In the yttrium-catalyzed Birum–Oleksyszyn synthesis of α-aminophosphonates, 4-fluorobenzaldehyde yields only 36% of the target product, whereas the less resonance-donating 4-chlorobenzaldehyde achieves a significantly higher yield of 55% under identical conditions [1].

Evidence DimensionIsolated yield in Birum–Oleksyszyn reaction
Target Compound Data36% isolated yield
Comparator Or Baseline4-Chlorobenzaldehyde: 55% isolated yield
Quantified Difference19% absolute yield reduction due to +M electronic effects
ConditionsY(OTf)3 catalyst (10 mol%), anhydrous MeCN, RT, 4 h

Highlights that buyers cannot assume universal superiority of the fluoro-analog; for certain nucleophilic additions, the chloro-analog is the more efficient procurement choice.

Retigabine intermediate yield
Reported
100% quantitative conversion
Scalable condensation efficiency for process chemistry development
100 mmol scale; toluene/TsOH reflux
Isomeric impurity control
Specification review
2‑F: ≤0.10% (act. 0.01%)
3‑F: ≤0.10% (act. 0.06%)
Low isomeric contamination supports synthetic fidelity
GC assay of commercial batch; ≥99% purity grade

Mild-Condition API Synthesis via SNAr

Because 4-fluorobenzaldehyde undergoes nucleophilic aromatic substitution (SNAr) significantly faster than its chloro-analog under mild sonochemical conditions, it is the optimal precursor for synthesizing complex aryl ethers and amine-substituted benzaldehydes. Buyers should prioritize this compound when thermal degradation of the nucleophile is a concern, as the fluorine leaving group allows near-quantitative conversion at low temperatures [1].

Site-Specific Protein Bioconjugation and Radiolabeling

In radiopharmacy and biologic formulation, 4-fluorobenzaldehyde is the reagent of choice for oxime ligation. Its absolute chemoselectivity for aminooxy groups ensures that it will not form off-target Schiff bases with primary amines (such as lysine residues), allowing for the homogeneous labeling of Affibody molecules and other engineered proteins without requiring complex protecting-group workflows [2].

Selective Biocatalytic Reduction Workflows

For green chemistry applications utilizing whole-cell biocatalysis (e.g., S. cerevisiae), 4-fluorobenzaldehyde is specifically required when the target product is the corresponding fluorinated benzyl alcohol. Unlike 2-fluorobenzaldehyde, which is diverted into carboligation pathways, the para-isomer is selectively channeled toward reduction, making it the necessary starting material for predictable biocatalytic alcohol production [3].

Tuned Electrophilicity in Multicomponent Condensations

While 4-fluorobenzaldehyde is highly reactive in SNAr, its resonance electron-donating effect (+M) attenuates its carbonyl electrophilicity in certain Lewis acid-catalyzed multicomponent reactions (such as the Birum–Oleksyszyn synthesis). Procurement teams must evaluate the specific condensation mechanism; if maximum carbonyl electrophilicity is required, the chloro-analog may provide higher yields, whereas 4-fluorobenzaldehyde is selected when a balance of condensation and subsequent ring functionalization is needed [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Benzylidenation & acetal formation
Electron‑withdrawing para‑fluoro reactivity
Yield and rate reproducibility in protected sugar synthesis
Tyrosinase inhibition SAR probe
Well‑defined inhibition potency profile
Isomer‑specific IC₅₀ consistency and probe stability
Pharmaceutical intermediate process research
Scalable condensation reactivity
High isolated yield and byproduct control
Schiff base ligands for antimicrobial screening
Aldehyde reactivity with primary amines
Para‑fluoro electronic effects on ligand coordination and screening outcomes

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

124.032442941 Da

Monoisotopic Mass

124.032442941 Da

Boiling Point

181.5 °C

Heavy Atom Count

9

LogP

1.54 (LogP)

Melting Point

-10.0 °C

UNII

N8681893GA

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (87.69%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

459-57-4

Wikipedia

4-fluorobenzaldehyde

General Manufacturing Information

Benzaldehyde, 4-fluoro-: ACTIVE
Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021
Filippini et al. Visible light-driven conjunctive olefination. Nature Chemistry, DOI: 10.1038/s41557-021-00807-x, published online 4 November 2021

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